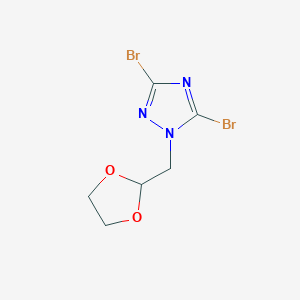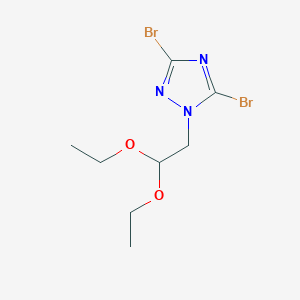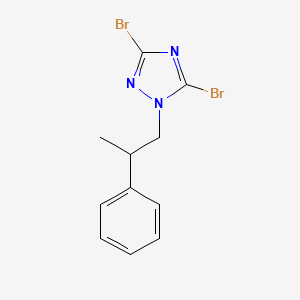![molecular formula C9H6Br3N3 B6344641 3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240573-84-5](/img/structure/B6344641.png)
3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H6Br3N3 and its molecular weight is 395.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.80914 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have gained significant attention in the field of medicinal chemistry due to their broad range of biological activities. These compounds have been explored for their potential uses in treating various diseases, including inflammatory conditions, platelet aggregation disorders, microbial infections, tuberculosis, tumors, and viral infections. The structural versatility of triazole derivatives allows for extensive chemical modifications, leading to the development of new drugs with improved efficacy and safety profiles. The ongoing research aims to discover more efficient and sustainable synthetic methods for these compounds, addressing the challenges posed by new diseases and drug-resistant pathogens (Ferreira et al., 2013).
Antimicrobial and Antifungal Properties
Recent studies have highlighted the antimicrobial and antifungal properties of 1,2,4-triazole derivatives, demonstrating their effectiveness against a wide range of pathogens. These compounds have shown promising results in combating bacterial and fungal infections, including those caused by Staphylococcus aureus and Candida albicans. The ongoing research in this area focuses on identifying new synthetic pathways and biological activities for 1,2,4-triazoles, aiming to develop novel therapeutic agents to address the growing issue of antimicrobial resistance (Ohloblina, 2022).
Synthetic Strategies for Triazole Derivatives
The synthesis of 1,2,3-triazole derivatives, including 1,4-disubstituted variants, has been a subject of extensive research due to their significance in drug discovery and material science. The copper(I)-catalyzed azide-alkyne cycloaddition reaction, also known as the click reaction, has emerged as a key method for synthesizing these compounds. This approach offers several advantages, such as high selectivity, wide scope, and excellent yields, making it an attractive option for the development of new biologically active triazoles (Kaushik et al., 2019).
Eco-friendly Synthesis of Triazoles
Advancements in the eco-friendly synthesis of 1,2,3-triazoles have been reported, focusing on microwave irradiation methods and the use of easily recoverable catalysts. These environmentally friendly procedures offer benefits such as reduced reaction times, simpler work-up, and higher yields compared to traditional methods. The adoption of such green chemistry approaches is crucial for the sustainable development of triazole-based pharmaceuticals and other applications (de Souza et al., 2019).
Mecanismo De Acción
Mode of Action
The presence of the 1,2,4-triazole moiety suggests that it may interact with biological targets through hydrogen bonding or dipole-dipole interactions .
Pharmacokinetics
The compound’s physicochemical properties, such as its predicted boiling point and density , suggest that it may have good bioavailability.
Propiedades
IUPAC Name |
3,5-dibromo-1-[(3-bromophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3/c10-7-3-1-2-6(4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTORMHCQEGYKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)




![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)
![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)

![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)
